

An In-depth Technical Guide to the Physical and Chemical Properties of Isoquinoline

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Compound of Interest

Compound Name: *Isoquinoline*

Cat. No.: *B145761*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline composed of a benzene ring fused to a pyridine ring. This guide provides a comprehensive overview of the physical and chemical properties of **isoquinoline**, tailored for professionals in research and drug development. It includes a detailed summary of its quantitative data, experimental protocols for property determination, and an exploration of its chemical reactivity. Furthermore, this document elucidates the role of **isoquinoline** and its derivatives in key biological signaling pathways, offering insights into their therapeutic potential.

Physical Properties of Isoquinoline

Isoquinoline is a colorless to pale yellow hygroscopic liquid or solid with a characteristic, pungent odor.[1][2] Impure samples may appear brownish.[3] At temperatures above its melting point, it exists as a colorless oily liquid.[4] It crystallizes in the form of platelets.[3]

Quantitative Physical Data

The key physical properties of **isoquinoline** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₉ H ₇ N	[4]
Molar Mass	129.16 g/mol	[4]
Melting Point	26–28 °C (79–82 °F; 299–301 K)	[5]
Boiling Point	242–243 °C (468–469 °F; 515–516 K)	[4][5]
Density	1.099 g/cm ³ at 25 °C	[5]
pKa (of the conjugate acid)	5.14	[3][5]
Solubility in Water	Low solubility	[3][5]
Solubility in Organic Solvents	Soluble in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents.	[3][5]
Solubility in Acids	Soluble in dilute acids to form protonated derivatives.	[3][5]

Experimental Protocols for Physical Property Determination

The melting point of **isoquinoline** can be determined using the capillary tube method.

Protocol:

- Sample Preparation: A small amount of dry, crystalline **isoquinoline** is placed in a capillary tube and packed to a height of 2-3 mm.[5]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5]
- Heating: The sample is heated rapidly to approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute to allow for accurate observation.
[5]

- Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes liquid are recorded as the melting point range.^[6] For a pure compound, this range is typically sharp.^[6]

The boiling point can be determined by distillation.

Protocol:

- Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the **isoquinoline** sample and a thermometer positioned to measure the vapor temperature.
- Heating: The flask is heated gently.
- Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature represents the boiling point at the recorded atmospheric pressure.^[7]

The pKa of the **isoquinoline** conjugate acid can be determined by spectrophotometry.

Protocol:

- Solution Preparation: A solution of **isoquinoline** in a 50% aqueous methanol solution is prepared due to its low water solubility.^[8]
- Spectrophotometric Measurement: The UV-Vis absorption spectra of the **isoquinoline** solution are recorded at various pH values.
- Data Analysis: The pKa is determined by analyzing the change in absorbance at a wavelength where the protonated and non-protonated forms have significantly different absorption, using the Henderson-Hasselbalch equation.^[8]

Protocol:

- Preparation: An excess amount of solid **isoquinoline** is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed vial.^[5]
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.^[5]

- Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[\[5\]](#)
- Quantification: The concentration of **isoquinoline** in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Chemical Properties and Reactivity of Isoquinoline

Isoquinoline's chemical properties are dictated by its heterocyclic aromatic structure, which consists of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom significantly influences its reactivity.

Basicity

Isoquinoline is a weak base due to the lone pair of electrons on the nitrogen atom.[\[1\]](#)[\[2\]](#) It readily reacts with strong acids to form salts.[\[3\]](#)[\[5\]](#)

Electrophilic Aromatic Substitution

Electrophilic substitution reactions occur preferentially on the benzene ring, which is more electron-rich than the pyridine ring. The primary positions for substitution are C-5 and C-8.[\[9\]](#)
[\[10\]](#)

Protocol:

- Reagents: Concentrated nitric acid and concentrated sulfuric acid.
- Procedure: **Isoquinoline** is treated with a mixture of concentrated nitric and sulfuric acids at 25°C.[\[11\]](#)
- Products: The reaction yields a mixture of 5-nitro**isoquinoline** and 8-nitro**isoquinoline**.[\[11\]](#)

Nucleophilic Substitution

Nucleophilic substitution reactions occur on the electron-deficient pyridine ring, primarily at the C-1 position.[\[9\]](#)[\[12\]](#)

Protocol:

- Reagents: Sodium amide (NaNH_2) in liquid ammonia.[3][13]
- Procedure: **Isoquinoline** is reacted with sodium amide in liquid ammonia.[13]
- Product: The reaction yields 1-amino**isoquinoline**.[13]

Oxidation

The outcome of the oxidation of **isoquinoline** depends on the reaction conditions and the oxidizing agent used.

Protocol:

- Reagent: Alkaline potassium permanganate (KMnO_4).
- Procedure: **Isoquinoline** is treated with an alkaline solution of potassium permanganate.
- Products: The reaction results in the cleavage of the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeric acid) and phthalic acid.[1][9]

Reduction

The reduction of **isoquinoline** can lead to the saturation of either the pyridine ring, the benzene ring, or both, depending on the reducing agent and reaction conditions.

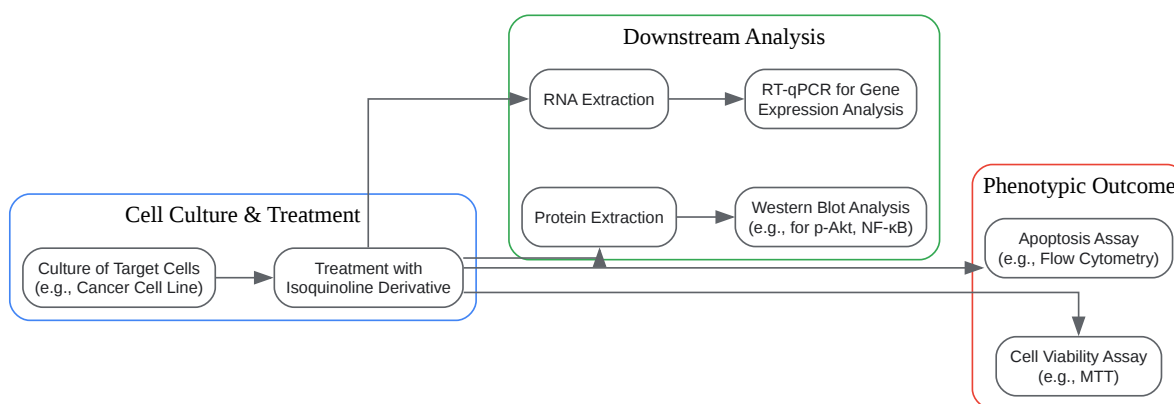
Protocol:

- Reagent: Sodium borohydride (NaBH_4) in a suitable solvent like methanol.[14]
- Procedure: **Isoquinoline** is treated with sodium borohydride.
- Product: This reduction typically yields 1,2,3,4-tetrahydro**isoquinoline**.

Role in Biological Signaling Pathways

Isoquinoline and its derivatives are integral components of many natural products and synthetic drugs, exerting their biological effects by modulating various signaling pathways.

Experimental Workflow for Studying Signaling Pathway Modulation

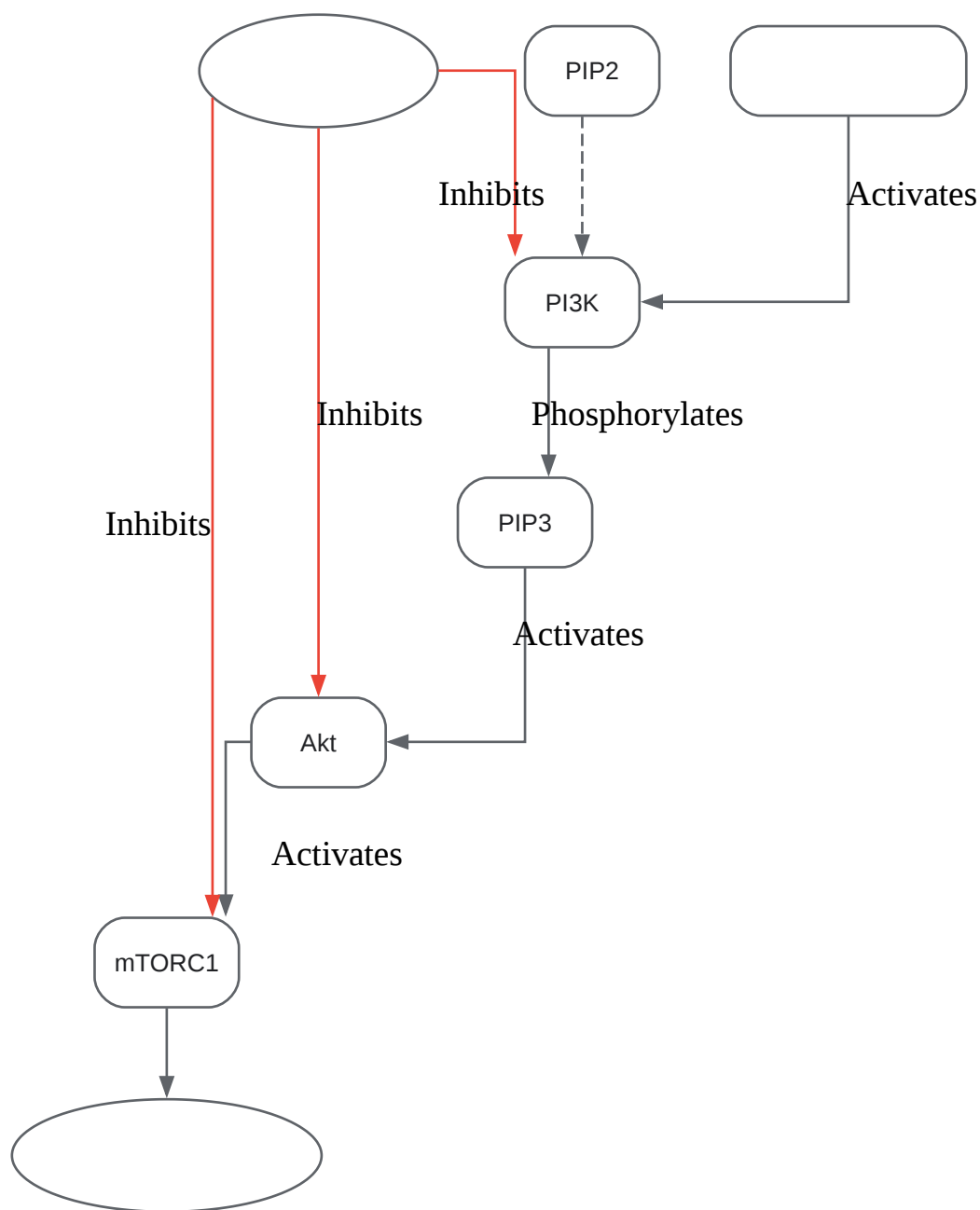


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Caption: A general experimental workflow for investigating the effects of **isoquinoline** derivatives on cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15] Dysregulation of this pathway is a hallmark of many cancers. Several **isoquinoline** alkaloids have been shown to inhibit this pathway.[16]



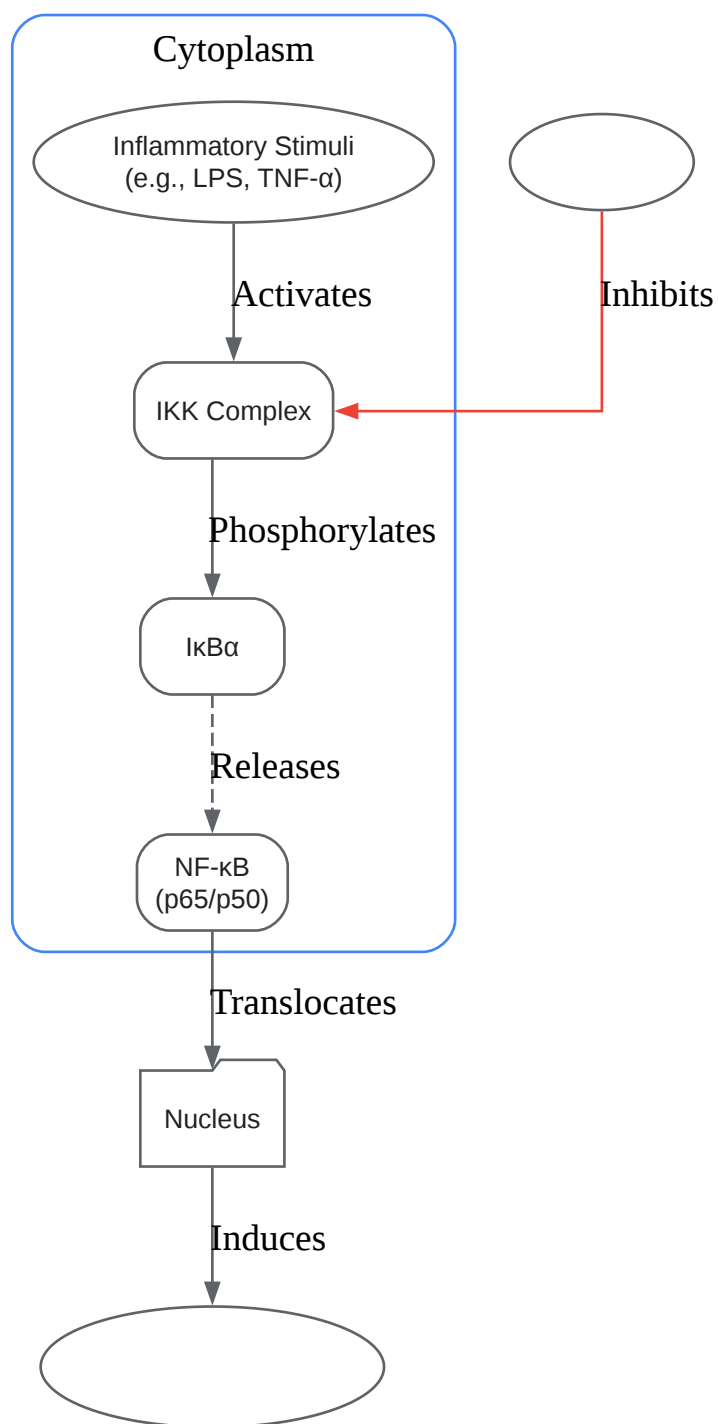
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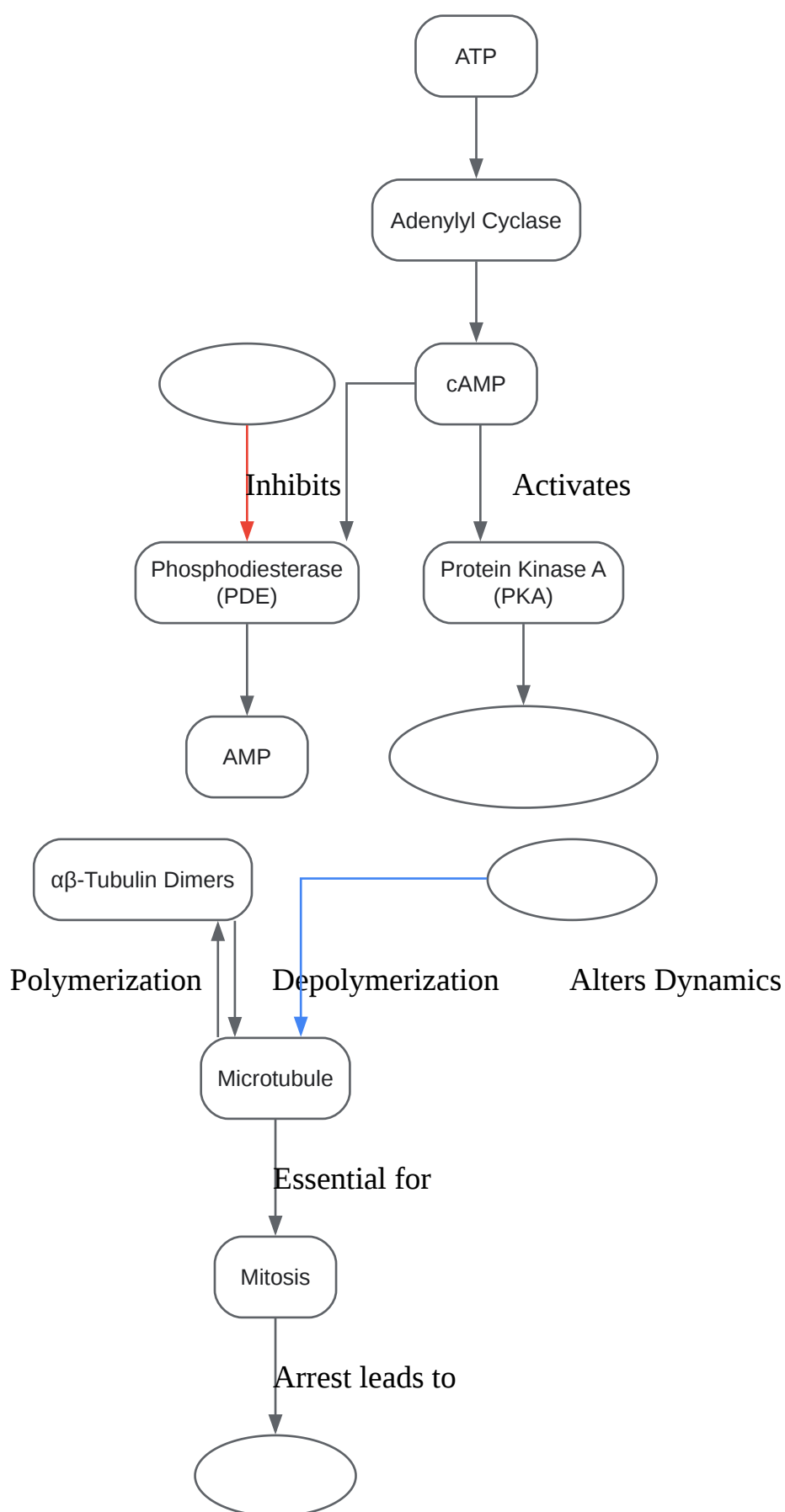
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by **isoquinoline** derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in regulating the immune and inflammatory responses, cell survival, and proliferation.[17] Constitutive activation

of this pathway is associated with various inflammatory diseases and cancers. Berberine, an **isoquinoline** alkaloid, is a well-known inhibitor of the NF- κ B pathway.[8][17]





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